![molecular formula C9H8N4O B1334445 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone CAS No. 125620-15-7](/img/structure/B1334445.png)

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

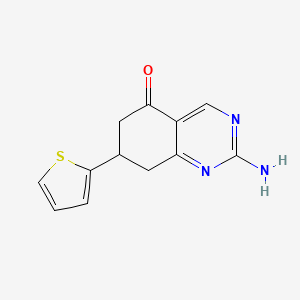

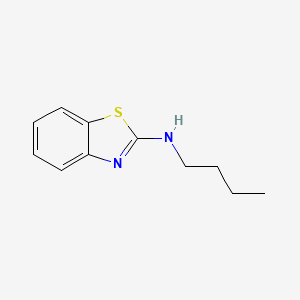

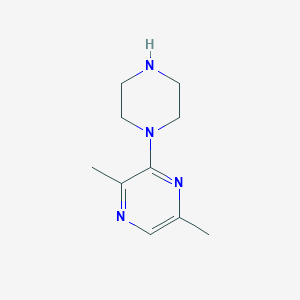

1-[3-(1H-Tetrazol-1-yl)phenyl]ethanone is a chemical compound with the CAS Number: 125620-15-7 and a linear formula of C9H8N4O . Its molecular weight is 188.19 .

Molecular Structure Analysis

The InChI code for 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone is 1S/C9H8N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-6H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 188.19 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications

Pharmacological Activities

Tetrazoles, including the compound , are known for their broad range of pharmacological activities. They have been studied for their potential as anti-inflammatory, analgesic, and antibacterial agents. For instance, a study has synthesized and evaluated (1H-tetrazol-1-yl) pyridine derivatives for these activities .

Antioxidant Properties

The antioxidant potential of tetrazole derivatives is also a significant area of research. These compounds are evaluated for their ability to scavenge free radicals and protect against oxidative stress .

Antifungal Applications

Tetrazole-containing compounds have been synthesized and characterized for their antifungal properties. They are tested against various fungal strains to assess their effectiveness in inhibiting fungal growth .

Anti-inflammatory Action

Some tetrazole derivatives have demonstrated mild to powerful anti-inflammatory action, which is crucial in the treatment of various inflammatory diseases .

Apoptosis Induction in Cancer Cells

Certain tetrazole derivatives have been designed and synthesized to induce apoptosis in cancer cells. Detailed biological studies have been conducted to understand their mechanism of action in cancer treatment .

Eco-friendly Synthesis

The synthesis of tetrazole derivatives can be approached using eco-friendly methods. This includes using water as a solvent, moderate conditions, and non-toxic materials to achieve good yields with low environmental impact .

Mechanism of Action

Target of Action

The primary targets of 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone are currently unknown

Mode of Action

It’s known that the tetrazole group can form hydrogen bonds with its target, which could influence the compound’s interaction with its targets .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects

properties

IUPAC Name |

1-[3-(tetrazol-1-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-7(14)8-3-2-4-9(5-8)13-6-10-11-12-13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLGWHRYGSCBPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397476 |

Source

|

| Record name | 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |

CAS RN |

125620-15-7 |

Source

|

| Record name | 1-[3-(1H-tetrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)

![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)